PB28 Dihydrochloride vs. Reference Sigma Ligands: Direct Comparison of σ2 Receptor Binding Affinity (Ki)
In direct head-to-head comparison studies using radioligand binding assays, PB28 dihydrochloride exhibits σ2 receptor affinity (Ki = 0.68 nM) that is approximately 8.5-fold higher than the reference mixed sigma ligand DTG (Ki = 5.8 nM for σ2) and 2-fold higher than haloperidol's σ2 affinity (Ki = 1.4 nM), while maintaining comparable or superior σ2 potency to structurally related analogs [1].
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.68 nM (PB28 dihydrochloride) |
| Comparator Or Baseline | DTG: Ki = 5.8 nM for σ2; Haloperidol: Ki = 1.4 nM for σ2 |
| Quantified Difference | PB28 exhibits ~8.5-fold higher σ2 affinity than DTG and ~2-fold higher σ2 affinity than haloperidol |
| Conditions | Radioligand binding assays using [³H]DTG or [³H]-(+)-pentazocine in guinea pig brain membranes; values from published studies |
Why This Matters
Higher receptor affinity enables the use of lower compound concentrations to achieve target engagement, reducing the likelihood of off-target effects in cellular and in vivo experiments.
- [1] Berardi F, et al. 4-(Tetralin-1-yl)- and 4-(naphthalen-1-yl)alkyl derivatives of 1-cyclohexylpiperazine as sigma receptor ligands with agonist sigma-2 activity. J Med Chem. 2004;47(9):2308-2317. View Source
